molecular formula C24H24N4O4S B11227759 2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11227759
M. Wt: 464.5 g/mol
InChI Key: GEWSSHIOTXYUEF-UHFFFAOYSA-N
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Description

2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzodioxepin and indole intermediates, followed by their functionalization and coupling to form the final product. Key steps include:

    Formation of the benzodioxepin ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Synthesis of the triazole ring: This step often involves a click chemistry approach, using azides and alkynes under copper-catalyzed conditions.

    Coupling reactions: The final assembly of the compound involves coupling the benzodioxepin, triazole, and indole moieties using thiol-based linkers and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups allow for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{[5-(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[[5-(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

InChI

InChI=1S/C24H24N4O4S/c1-14-22(15-7-4-5-8-17(15)25-14)18(29)13-33-24-27-26-23(28(24)2)16-11-20-21(12-19(16)30-3)32-10-6-9-31-20/h4-5,7-8,11-12,25H,6,9-10,13H2,1-3H3

InChI Key

GEWSSHIOTXYUEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(N3C)C4=CC5=C(C=C4OC)OCCCO5

Origin of Product

United States

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